2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
Overview
Description
2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves several steps. One common method includes the use of 2-aminobenzaldehydes and benzylamines, catalyzed by molecular iodine, to form quinazolines . Another approach involves the use of o-aminobenzyl alcohols as starting materials, which undergo a series of reactions including oxidation and cyclization . Industrial production methods often employ transition metal catalysts such as palladium or nickel to facilitate the formation of the quinazoline core .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the quinazoline ring.
Substitution: Substitution reactions often involve halides or other nucleophiles to introduce different functional groups onto the quinazoline core.
Common reagents used in these reactions include molecular iodine, IBX, and various transition metal catalysts. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .
Scientific Research Applications
2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. Quinazoline derivatives are known to inhibit enzymes such as monoamine oxidase and tyrosine kinases, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can exert its effects on cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE include:
6-heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Known for its antimicrobial and antioxidant properties.
2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones: Exhibits antibacterial and antitumor activities.
4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro[benzo[h]quinazoline-5,1’-cycloalkanes]: Used in the synthesis of S-alkyl derivatives.
The uniqueness of 2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its specific spiro structure, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-methylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-18-14-12-7-3-2-6-11(12)10-17(8-4-5-9-17)13(14)15(20)19-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNOIVQCMOVNJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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